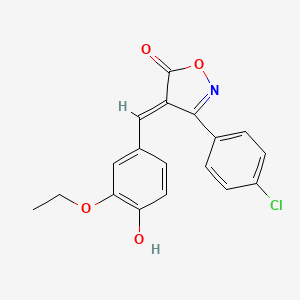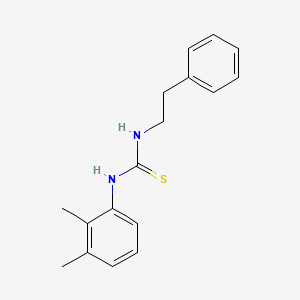![molecular formula C19H13N3O3 B5872800 N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE](/img/structure/B5872800.png)
N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is a heterocyclic compound that combines a chromene and pyrimidine moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a critical biochemical pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The inhibition of CDK2 by N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide results in significant alterations in cell cycle progression . This leads to cell cycle arrest and the induction of apoptosis within cells . These effects can inhibit the growth of tumor cells, making the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria and subsequent activation of caspases . Additionally, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide modulates the expression of genes involved in cell proliferation, survival, and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide has been shown to interact with other biomolecules, such as DNA and RNA, affecting their stability and function . These interactions contribute to the compound’s ability to modulate gene expression and induce cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide have been studied over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy . Long-term studies have shown that continuous exposure to N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity, inhibiting tumor growth and inducing apoptosis without causing significant toxicity . At higher doses, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for its interaction with target biomolecules and subsequent biological effects .
Subcellular Localization
N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and RNA . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The interaction with nuclear biomolecules is essential for its ability to modulate gene expression and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE typically involves a multicomponent reaction. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions . This method delivers the desired compound in good to excellent yields via an unexpected annulation pathway.
Industrial Production Methods
the scalability of the microwave-promoted multicomponent reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene or pyrimidine rings.
Substitution: Substitution reactions can occur at various positions on the chromene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene Derivatives: These compounds share the chromene moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine nucleus also show comparable anticancer and antimicrobial properties.
Uniqueness
N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is unique due to the combination of chromene and pyrimidine moieties, which enhances its biological activity compared to compounds containing only one of these structures . The presence of both moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-oxo-2-phenylchromeno[4,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-11(23)20-18-15-16(13-9-5-6-10-14(13)25-19(15)24)21-17(22-18)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRQPPQZAJROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
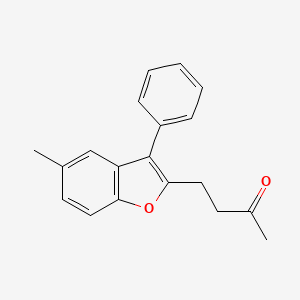
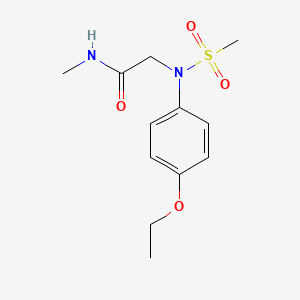
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

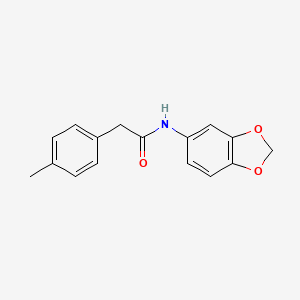
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
